

Fosaltudine Tidoxil: A Technical Guide on its Potential for HIV Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fosaltudine Tidoxil

Cat. No.: B1673559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosaltudine tidoxil, also referred to as fozivudine tidoxil, emerged as a promising nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV) infection. As a thioether lipid-zidovudine (ZDV) conjugate, it was designed as a prodrug to enhance the delivery and intracellular concentration of the active antiviral agent, zidovudine monophosphate.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **fosaltudine tidoxil**, its mechanism of action, and its developmental history.

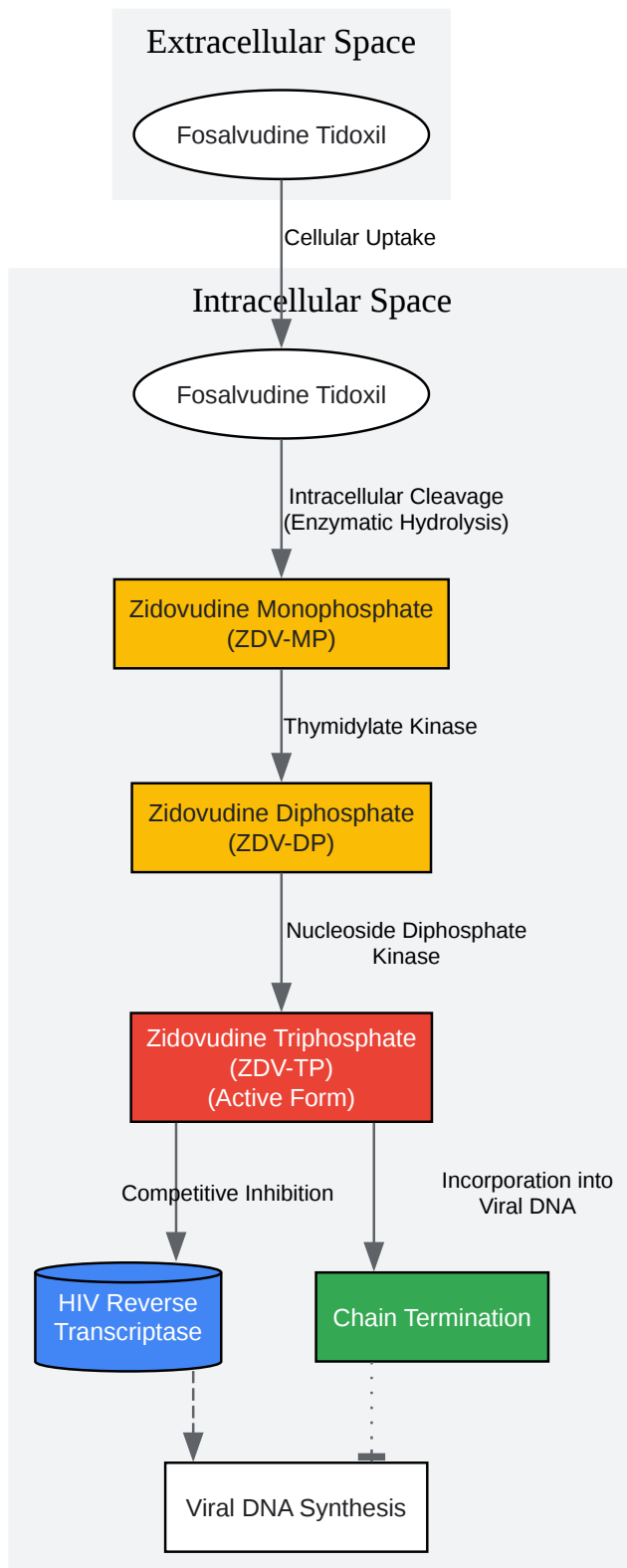
Mechanism of Action

Fosaltudine tidoxil is a prodrug of zidovudine, a well-established NRTI. Its mechanism of action is therefore intrinsically linked to the targeted inhibition of HIV reverse transcriptase.

Intracellular Activation Pathway

Upon administration, **fosaltudine tidoxil** is designed to be absorbed and then undergo intracellular metabolism to release zidovudine monophosphate. While the precise enzymes responsible for the cleavage of the tidoxil moiety have not been detailed in the available literature, the proposed pathway bypasses the initial phosphorylation step of zidovudine, which

is often a rate-limiting step. Subsequently, host cell kinases convert zidovudine monophosphate into the active triphosphate form.



[Click to download full resolution via product page](#)

Proposed intracellular activation pathway of **Fosaltudine Tidoxil**.

Inhibition of HIV Reverse Transcriptase

The active metabolite, zidovudine triphosphate, acts as a competitive inhibitor of the HIV reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the zidovudine molecule prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Preclinical and Clinical Development

The development of **fosaltudine tidoxil** progressed through early-phase clinical trials. However, its development was reportedly halted in the early 2000s due to marketing considerations.

Preclinical Evaluation

In vitro and in vivo preclinical studies demonstrated that **fosaltudine tidoxil** possessed anti-HIV activity.^[1] A study in a feline immunodeficiency virus (FIV) model showed that the administration of fosaltudine tidoxil resulted in a decrease in plasma and cell-associated viremia two weeks post-infection.

Clinical Trials

Several Phase I and Phase II clinical trials were conducted to evaluate the safety, pharmacokinetics, and efficacy of **fosaltudine tidoxil** in HIV-infected individuals.

Table 1: Summary of Key Clinical Trials of **Fosaltudine Tidoxil**

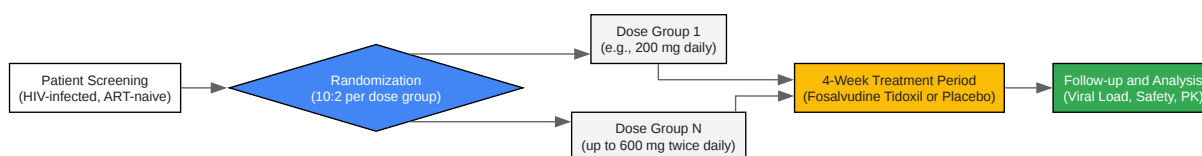
Trial Identifier	Phase	Dosage Regimens	Key Efficacy Findings	Key Safety Findings	Pharmacokinetic Highlights	Reference
Bogner JR, et al. (1997)	I/II	400, 800, 1200 mg/day for 7 days	Viral load reduction was most pronounced in the 1200 mg/day group (-0.64 log ₁₀).	Excellent tolerability in all dose groups.	Steady-state concentrations were slightly higher than after the first dose.	Bogner JR, et al. Antivir Ther. 1997.
Girard PM, et al. (2000)	II	200, 400, 800 mg daily; 200, 400, 600 mg twice daily for 4 weeks	Largest viral load decrease (-0.67 log ₁₀) in the 600 mg twice daily group.	Generally well-tolerated; one discontinuation due to elevated aminotransferases.	Plasma half-life of ~3.8 hours, longer than zidovudine.	Girard PM, et al. J Acquir Immune Defic Syndr. 2000.[1]
Kroidl A, et al. (FATI-1) (2017)	Ila	800, 1200 mg once daily; 600 mg twice daily for 24 weeks (in combination with 3TC and EFV)	At 24 weeks, 73% in combined FZD arms had HIV RNA <50 copies/mL vs. 77% in ZDV arm.	Well-tolerated. Less frequent grade III/IV neutropenia compared to ZDV arm.	Pharmacokinetic analysis supported once-daily administration.	Kroidl A, et al. AIDS. 2017.

Experimental Protocols (Based on Available Information)

Detailed experimental protocols from the full-text publications are not publicly available. The following represents a generalized summary based on the abstracts of the key clinical trials.

Phase II Placebo-Controlled Trial (Girard PM, et al.)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]
- Participants: 72 HIV-infected, antiretroviral-naive patients.[1]
- Randomization: In each of the six dosage groups, 12 patients were randomized (10:2 ratio) to receive either **foslovudine tidoxil** or a placebo.[1]
- Intervention: **Foslovudine tidoxil** monotherapy at varying doses for 4 weeks.[1]
- Primary Endpoints: Safety and efficacy, assessed by changes in HIV viral load.[1]
- Pharmacokinetic Analysis: Plasma concentrations of **foslovudine tidoxil** and zidovudine were measured to determine pharmacokinetic parameters, including half-life and area under the curve (AUC).[1]



[Click to download full resolution via product page](#)

Generalized workflow for a Phase II clinical trial of **Foslovudine Tidoxil**.

Phase I/II Dose-Escalating Trial (Bogner JR, et al.)

- Study Design: A randomized, placebo-controlled, dose-escalating trial.

- Participants: HIV-infected patients with a CD4 count > 100 cells/mm³.
- Intervention: Three different doses of **fosavudine tidoxil** (400, 800, or 1200 mg/day) administered for one week.
- Primary Endpoints: Safety, tolerability, and efficacy (viral load reduction).
- Pharmacokinetic Analysis: Steady-state pharmacokinetic parameters were assessed.

Quantitative Data

The following tables summarize the available quantitative data from the clinical trials of **fosavudine tidoxil**.

Table 2: Efficacy Data - Viral Load Reduction

Trial	Dosage Group	Mean Log10 HIV RNA Reduction
Bogner JR, et al. (1997)	1200 mg/day	-0.64
Girard PM, et al. (2000)	600 mg twice daily	-0.67
Kroidl A, et al. (2017)	Combined FZD arms	73% of patients <50 copies/mL at 24 weeks

Table 3: Pharmacokinetic Parameters

Parameter	Value	Trial
Plasma Half-life (t _{1/2})	~3.8 hours	Girard PM, et al. (2000)[1]

Note: Detailed pharmacokinetic data such as C_{max}, T_{max}, and AUC for each dose group are not fully available in the public domain.

Table 4: Safety and Tolerability

Adverse Event	Frequency	Trial
Discontinuation due to elevated aminotransferases	1 patient	Girard PM, et al. (2000)[1]
Grade III/IV Neutropenia	Less frequent in FZD arms (22%) vs. ZDV arm (42%)	Kroidl A, et al. (2017)

Note: A comprehensive list of all adverse events and their frequencies is not available.

Conclusion and Future Perspectives

Fosalvudine tidoxil demonstrated promising antiviral activity, a favorable pharmacokinetic profile for potentially less frequent dosing, and a good safety profile in early-phase clinical trials. The finding of reduced myelotoxicity compared to its parent drug, zidovudine, was a significant potential advantage. Despite these positive attributes, the clinical development of **fosalvudine tidoxil** was halted, reportedly for marketing reasons. This case highlights the complex factors beyond scientific merit that can influence the trajectory of drug development. The data presented in this guide suggest that **fosalvudine tidoxil** was a viable candidate for HIV therapy, and its story may offer valuable insights for the development of future prodrug strategies for antiretroviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HIV and AIDS - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fosalvudine Tidoxil: A Technical Guide on its Potential for HIV Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673559#fosalvudine-tidoxil-s-potential-for-hiv-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com